molecular formula C12H16O4S2 B1675935 Malotilat CAS No. 59937-28-9

Malotilat

Katalognummer: B1675935
CAS-Nummer: 59937-28-9
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: YPIQVCUJEKAZCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Malotilate is primarily recognized for its hepatoprotective and anti-fibrotic properties. Its mechanism of action involves modulation of inflammatory pathways and reduction of oxidative stress, making it a candidate for treating various liver conditions.

Hepatoprotective Effects

  • Cirrhosis Treatment : A study involving nine cirrhotic patients demonstrated that malotilate significantly increased thrombocyte counts and improved liver function markers such as serum ferritin and cholinesterase levels after a six-month treatment period. The compound was well-tolerated, with minimal adverse effects reported .
  • Primary Biliary Cirrhosis : In a randomized controlled trial with 101 patients, malotilate showed immune-modulating effects but did not significantly alter fibrosis progression. Notable biochemical improvements included reductions in alkaline phosphatase and transaminases .

Antioxidant Potential

Malotilate has been studied for its antioxidant properties, particularly in models of alcoholic liver disease. In a study with Sprague Dawley rats, malotilate administration led to decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) and catalase (CAT) levels, indicating its protective role against ethanol-induced hepatic dysfunction .

Muscle Atrophy Prevention

Recent research has explored malotilate's potential in treating skeletal muscle atrophy. In an animal model, malotilate administration preserved muscle strength and mass while down-regulating atrophy-related genes, highlighting its role as a repurposed therapeutic agent for muscle degeneration .

Summary of Clinical Studies on Malotilate

Study FocusPopulation SizeDosageKey Findings
Cirrhosis Treatment9 patients200-400 mg t.i.d.Increased thrombocyte count; improved liver markersWell-tolerated; effective in liver function improvement
Primary Biliary Cirrhosis101 patients500 mg t.i.d.Reduced alkaline phosphatase; no effect on fibrosisImmune-modulating but not anti-fibrotic
Antioxidant Effects30 rats25-100 mg/kgDecreased MDA; increased SOD and CAT levelsProtective against ethanol-induced damage
Muscle Atrophy PreventionAnimal modelNot specifiedPreserved muscle strength; down-regulated atrogene expressionPotential repurposing for muscle atrophy

Case Study 1: Malotilate in Cirrhosis Management

In a clinical trial involving cirrhotic patients, malotilate was administered over six months. The study revealed significant improvements in hematological parameters and liver function tests, suggesting that malotilate could be an effective adjunct therapy in managing cirrhosis.

Case Study 2: Malotilate's Role in Muscle Preservation

A series of experiments demonstrated that malotilate effectively mitigated the effects of glucocorticoid-induced muscle atrophy in murine models. The treatment not only preserved muscle mass but also enhanced grip strength, indicating its potential use in sarcopenia management.

Wirkmechanismus

Target of Action

Malotilate, a clinically safe drug developed for enhancing liver regeneration , primarily targets the Arachidonate 5-lipoxygenase (Alox5) . Alox5 is a drug target for a number of diseases . It has been shown to selectively inhibit the 5-lipoxygenase (5-LOX) .

Mode of Action

Malotilate selectively inhibits the 5-lipoxygenase . This interaction with its target results in changes at the molecular level, which are reflected in the compound’s therapeutic effects .

Biochemical Pathways

The inhibition of Alox5 by Malotilate affects several biochemical pathways. Cellular transcriptome analysis showed that targeting Alox5 upregulated biological processes regulating organogenesis and increased the expression of insulin-like growth factor-1, a key anti-atrophy hormone .

Pharmacokinetics

After a single oral dose of 500 mg malotilate, the peak malotilate plasma concentration was found to be 35 times higher in patients (median 0.70 µg/ml) than in controls (median 0.019 µg/ml) . The median apparent oral clearance was approximately 50 times lower in cirrhotics (median 2.2l/min) than in healthy volunteers (118l/min) . This suggests that the first-pass elimination of malotilate is dramatically reduced in cirrhotics, and that a smaller amount of the drug reaches the liver in such patients .

Result of Action

Malotilate’s action results in significant molecular and cellular effects. In an in vivo model of skeletal muscle atrophy, malotilate treatment enhanced muscle performance, increased mass and fiber cross-sectional area, and down-regulated atrogene expression . Similar beneficial effects of malotilate treatment were observed in an aging muscle, which also showed the preservation of fast-twitch fibers .

Action Environment

For instance, malotilate’s first-pass elimination is dramatically reduced in cirrhotics, suggesting that liver disease can influence the drug’s action .

Biochemische Analyse

Biochemical Properties

Malotilate has been shown to have a protective and therapeutic effect on fatty liver induced by carbon tetrachloride (CCl4) . It interacts with various enzymes and proteins in the liver, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .

Cellular Effects

Malotilate influences cell function by preventing liver damage caused by CCl4 . It decreases the accumulation of lipids and collagen in the liver, thereby reducing the risk of steatosis and fibrosis .

Molecular Mechanism

The molecular mechanism of Malotilate involves its interaction with various biomolecules in the liver. It does not directly inhibit collagen metabolism but prevents excessive collagen deposition by inhibiting the inflammation caused by CCl4-induced liver damage .

Temporal Effects in Laboratory Settings

In laboratory settings, Malotilate has shown to have long-term effects on cellular function. It can markedly reduce the hepatic disorders induced by chronic CCl4 intoxication in rats .

Dosage Effects in Animal Models

The effects of Malotilate vary with different dosages in animal models. At a dosage of 50 mg/kg, it was able to suppress the increase of plasma aminotransferase activity and decrease the accumulation of lipid and collagen in the liver .

Metabolic Pathways

Malotilate is involved in various metabolic pathways in the liver. It interacts with enzymes and cofactors, leading to a decrease in hydroxyproline accumulation, liver prolyl 4-hydroxylase, and liver and serum galactosylhydroxylysyl glucosyltransferase activities .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Malotilat kann durch verschiedene Verfahren synthetisiert werden. Ein übliches Verfahren umfasst die Reaktion von 2-Thioxo-1,3-dithiol-4,5-dicarbonsäure mit Methyliodid im siedenden Nitromethan zur Bildung von 2-(Methylsulfanyl)-1,3-dithioliumiodid. Dieser Zwischenstoff wird dann unter Verwendung von Natriumhydrid in Tetrahydrofuran mit Diisopropylmalonat kondensiert . Ein anderes Verfahren umfasst die Cyclisierung von Natriumacetylid mit Schwefel und Schwefelkohlenstoff zu 1,3-Dithiol-2-thion, das dann mit Dimethylsulfat und Natriumperchlorat behandelt wird, bevor es mit Diisopropylmalonat kondensiert wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess umfasst typischerweise die Verwendung großer Reaktoren für die anfänglichen Reaktionen und die anschließenden Reinigungsschritte zur Isolierung des Endprodukts .

Chemische Reaktionsanalyse

Reaktionstypen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist bekannt, dass es das Enzym 5-Lipoxygenase selektiv hemmt, das eine Rolle beim Stoffwechsel von Arachidonsäure spielt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Methyliodid, Natriumhydrid, Dimethylsulfat und Natriumperchlorat. Die Reaktionen werden typischerweise in Lösungsmitteln wie Nitromethan und Tetrahydrofuran unter Rückflussbedingungen durchgeführt .

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von this compound entstehen, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise führt die Kondensation von 2-(Methylsulfanyl)-1,3-dithioliumiodid mit Diisopropylmalonat zur Bildung von this compound .

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich bei der Behandlung von Lebererkrankungen als vielversprechend erwiesen, indem es die Leberregeneration fördert und vor hepatischen Schäden schützt . Darüber hinaus wurde this compound auf seine entzündungshemmenden Eigenschaften und seine Fähigkeit, das Enzym 5-Lipoxygenase zu hemmen, untersucht, das an der Produktion von Entzündungsmediatoren beteiligt ist . Die Forschung hat auch sein Potenzial zur Vorbeugung von Skelettmuskelatrophie untersucht, indem spezifische Signalwege angesteuert und die Expression von Insulin-ähnlichem Wachstumsfaktor-1 erhöht werden .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des Enzyms 5-Lipoxygenase aus, das am Stoffwechsel von Arachidonsäure zur Produktion von Leukotrienen beteiligt ist. Durch die Hemmung dieses Enzyms reduziert this compound die Produktion von Entzündungsmediatoren und schützt vor Leber- und Muskelschäden . Darüber hinaus wurde gezeigt, dass this compound die Leberregeneration durch Aktivierung von Ribosomen und Förderung der Proteinsynthese verstärkt .

Analyse Chemischer Reaktionen

Types of Reactions: Malotilate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to selectively inhibit the enzyme 5-lipoxygenase, which plays a role in the metabolism of arachidonic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving malotilate include methyl iodide, sodium hydride, dimethyl sulfate, and sodium perchlorate. The reactions are typically carried out in solvents such as nitromethane and tetrahydrofuran under reflux conditions .

Major Products Formed: The major products formed from the reactions of malotilate depend on the specific reaction conditions. For example, the condensation of 2-(methylsulfanyl)-1,3-dithiolium iodide with diisopropyl malonate results in the formation of malotilate .

Biologische Aktivität

Malotilate, chemically known as diisopropyl 1,3-dithiol-2-ylidene malonate, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of malotilate, focusing on its effects in various medical conditions, particularly in liver diseases and muscle atrophy.

Hepatoprotective Effects

Malotilate exhibits significant hepatoprotective properties, which have been demonstrated in several studies. One randomized controlled trial involving 101 patients with primary biliary cirrhosis showed that malotilate treatment resulted in notable biochemical changes:

  • Alkaline Phosphatase : Decreased by 21%
  • AST : Decreased by 20%
  • ALT : Decreased by 40%
  • IgA : Decreased by 12%
  • IgM : Decreased by 26%

Histological evaluations indicated a reduction in plasma cell and lymphocytic infiltrate and piece-meal necrosis, although no significant effect on liver fibrosis was observed .

A pharmacokinetic study revealed that malotilate's first-pass elimination is significantly reduced in cirrhotic patients, leading to higher plasma concentrations compared to healthy individuals. This suggests enhanced bioavailability in patients with liver dysfunction .

Anti-Inflammatory and Immune-Modulating Effects

Malotilate has demonstrated anti-inflammatory properties. In a double-blind controlled trial, it was found to have an immune-modulating effect without significant anti-fibrotic action. The compound's ability to modulate immune responses may contribute to its therapeutic effects in liver diseases .

Muscle Atrophy Prevention

Recent research has highlighted malotilate's role in preventing skeletal muscle atrophy. In murine models, malotilate treatment was shown to:

  • Preserve muscle strength (grip strength increased by 35.72%)
  • Increase muscle mass and fiber cross-sectional area (quadriceps +23.72%, soleus +33.3%)
  • Down-regulate atrogene expression (Atrogin-1: -61.58%, Murf-1: -66.06%)

These findings indicate that malotilate can counteract the effects of glucocorticoids on muscle atrophy without affecting myogenic differentiation pathways .

Gastroprotective Effects

Malotilate has also been studied for its gastroprotective effects against indomethacin and ethanol-induced mucosal lesions. It significantly reduced mucosal damage, suggesting potential applications in gastrointestinal protection .

Summary of Research Findings

Study FocusKey Findings
Hepatoprotective EffectsSignificant reduction in liver enzymes (ALT, AST) and immune cell infiltration in liver biopsies
Anti-inflammatory EffectsImmune modulation without anti-fibrotic effects observed in primary biliary cirrhosis patients
Muscle Atrophy PreventionPreservation of muscle strength and mass; down-regulation of atrogene expression
Gastroprotective EffectsReduction of mucosal lesions induced by indomethacin and ethanol

Case Studies

  • Primary Biliary Cirrhosis : In a study involving 101 patients, malotilate showed promise as an adjunct therapy, leading to significant biochemical improvements without major side effects .
  • Skeletal Muscle Atrophy : A murine model demonstrated that malotilate effectively inhibited muscle atrophy induced by glucocorticoids, highlighting its potential role in treating muscle wasting conditions .

Eigenschaften

IUPAC Name

dipropan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQVCUJEKAZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=C1SC=CS1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046463
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-28-9
Record name Malotilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59937-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malotilate [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059937289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malotilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malotilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALOTILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV59PND975
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Malotilate
Reactant of Route 2
Reactant of Route 2
Malotilate
Reactant of Route 3
Reactant of Route 3
Malotilate
Reactant of Route 4
Reactant of Route 4
Malotilate
Reactant of Route 5
Reactant of Route 5
Malotilate
Reactant of Route 6
Malotilate
Customer
Q & A

Q1: How does Malotilate exert its hepatoprotective effects?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that Malotilate acts through multiple pathways. This includes:

  • Antioxidant activity: Malotilate exhibits antioxidant properties, reducing oxidative stress markers like malondialdehyde (MDA) while increasing superoxide dismutase (SOD) and catalase (CAT) levels in ethanol-induced liver injury models [].
  • Enhanced collagenolytic activity: In carbon tetrachloride (CCl4)-induced liver fibrosis, Malotilate appears to enhance collagenolytic enzyme activity, suggesting a role in reducing collagen deposition [].
  • Increased protein synthesis: Malotilate has been shown to increase protein synthesis in rat livers, possibly by promoting RNA synthesis and/or enhancing RNA transport from the nucleus to the cytosol [].
  • Mitochondrial function activation: In partially hepatectomized rats, Malotilate administration was linked to increased mitochondrial respiration and ATP concentration, potentially contributing to accelerated liver regeneration [].

Q2: Does Malotilate influence the metabolism of other drugs?

A2: Yes, Malotilate can impact drug metabolism. Studies in rats show it can increase cytochrome P-450 (CYP) content and activity, specifically affecting CYPIIB2, influencing the metabolism of substrates like antipyrine [, ]. The effects on specific CYP isoforms appear to vary between rat strains, highlighting the complexity of these interactions [].

Q3: How is Malotilate metabolized in the body?

A3: Malotilate is extensively metabolized, primarily in the liver. A key metabolic pathway involves the formation of a dithiol intermediate, 2,2-di(isopropoxycarbonyl)ethylene-1,1-dithiol, which is further metabolized into a thio-glucuronide conjugate [, ]. This thio-glucuronide is a major metabolite found in the bile of treated rats.

Q4: Does liver cirrhosis affect the pharmacokinetics of Malotilate?

A4: Yes, liver cirrhosis significantly alters Malotilate's pharmacokinetic profile. In patients with decompensated cirrhosis, plasma concentrations of unchanged Malotilate and some metabolites (M-1, M-3) are markedly higher compared to those with compensated cirrhosis. Conversely, the formation and excretion of the metabolite M-6 decrease with worsening liver function []. This highlights the need for dosage adjustments in patients with liver impairment.

Q5: What preclinical models have been used to study the efficacy of Malotilate?

A5: A variety of animal models have been employed to investigate Malotilate's therapeutic potential, including:

  • Carbon tetrachloride (CCl4)-induced liver injury: This model mimics toxin-induced liver damage and fibrosis, where Malotilate demonstrates significant protective effects, suppressing liver enzyme elevation, reducing collagen accumulation, and improving histological outcomes [, , , , , , ].
  • Ethanol-induced liver injury: This model replicates alcoholic liver disease, and studies show Malotilate can improve liver function, reduce oxidative stress, and ameliorate histological damage [, , ].
  • Galactosamine-induced liver injury: In this model of acute liver damage, Malotilate pretreatment mitigated liver injury markers and accelerated liver regeneration [].
  • Dimethylnitrosamine-induced liver fibrosis: Malotilate administration in this model successfully prevented liver damage, collagen accumulation, and histological changes associated with fibrosis, suggesting a protective effect against chemical-induced liver injury [].
  • Acetic acid-induced colitis: This model replicates inflammatory bowel disease, where Malotilate showed some modulation of eicosanoid production, but its effect on reducing colonic damage was limited [].

Q6: What are the known toxicological effects of Malotilate?

A6: While generally well-tolerated in preclinical and clinical studies, Malotilate can cause adverse effects, particularly at high doses.

  • Hematological effects: High doses of Malotilate in rats led to anemia, characterized by a decrease in red blood cells, hematocrit, and hemoglobin levels []. This effect is thought to be linked to altered erythrocyte membrane properties due to increased cholesterol incorporation.

Q7: Are there any long-term safety concerns associated with Malotilate use?

A7: Long-term safety data for Malotilate is currently limited. While some studies suggest a favorable safety profile, more extensive research is needed to fully evaluate the potential for chronic toxicity and adverse effects with prolonged use.

Q8: What are the structural characteristics of Malotilate?

A8: Malotilate, with the chemical name diisopropyl 1,3-dithiol-2-ylidenemalonate, possesses a distinct 1,3-dithiole ring structure. This heterocyclic ring, containing two sulfur atoms, contributes to its unique chemical properties and biological activity.

Q9: Does Malotilate exhibit polymorphism?

A9: Yes, Malotilate exists in two polymorphic forms, designated as Form A and Form B []. These forms differ in their crystal structures and exhibit different melting points. While both forms demonstrate bioequivalence, subtle variations in dissolution rates and bioavailability cannot be ruled out.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.